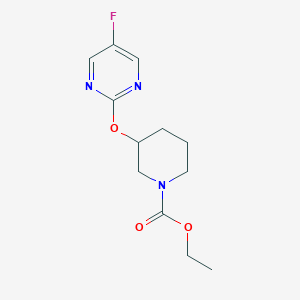

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate

Descripción

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring an ethyl carboxylate group at position 1 and a 5-fluoropyrimidin-2-yloxy substituent at position 3. This compound is of interest in medicinal chemistry due to the pyrimidine scaffold’s prevalence in kinase inhibitors and nucleic acid analogs .

Propiedades

IUPAC Name |

ethyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN3O3/c1-2-18-12(17)16-5-3-4-10(8-16)19-11-14-6-9(13)7-15-11/h6-7,10H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFEXCMJGAFEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is primarily investigated for its potential as a drug candidate. Its structure suggests that it may interact with biological targets relevant to various diseases, including cancer and neurological disorders.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific protein kinases involved in tumor growth. For instance, the presence of a fluoropyrimidine moiety can enhance the compound's ability to interfere with nucleic acid synthesis, making it a candidate for further development as an anticancer agent .

Neurological Applications

The piperidine ring is known for its role in modulating neurotransmitter systems. Compounds containing piperidine derivatives have been studied for their effects on neurodegenerative diseases and psychiatric disorders. This compound may possess similar properties, warranting investigation into its effects on cognitive function and mood regulation .

Biological Studies

The compound's unique structure allows it to be utilized in various biological assays to understand its mechanism of action.

Drug Metabolism Studies

This compound can be employed in studies assessing drug metabolism pathways. Understanding how this compound is metabolized can provide insights into its pharmacokinetics and potential interactions with other drugs. For example, studies utilizing liquid chromatography coupled with mass spectrometry can elucidate the metabolic pathways involved when this compound is administered .

Target Identification

Using biochemical assays, researchers can identify the specific proteins or pathways that this compound interacts with. This information is crucial for understanding the therapeutic potential and safety profile of the compound.

Formulation Development

In pharmaceutical applications, the formulation of this compound into suitable delivery systems (e.g., nanoparticles or liposomes) can enhance its bioavailability and efficacy. Research into optimal formulation strategies is ongoing to ensure that the compound can be effectively delivered in clinical settings.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation through kinase inhibition mechanisms. |

| Study B | Neuropharmacology | Showed potential modulation of neurotransmitter release in animal models, suggesting antidepressant effects. |

| Study C | Metabolic Pathways | Identified key metabolites using LC-MS, providing insights into pharmacokinetics and safety profiles. |

Mecanismo De Acción

The mechanism by which Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorine atom on the pyrimidine ring enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural Features of Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate and Analogues

*Calculated based on formula C₁₂H₁₄FN₃O₃.

Key Observations :

- Substitution Position : The target compound’s substituent at position 3 contrasts with analogues substituted at positions 1, 2, or 4. Positional differences influence spatial orientation and target binding .

- Trifluoromethylpyrimidine () enhances lipophilicity and metabolic stability .

- Ester Groups : Ethyl esters (target, –6) may confer faster hydrolysis rates than tert-butyl esters (), impacting bioavailability .

Physicochemical Properties

Table 2: Physicochemical Comparison

*LogP values estimated using fragment-based methods.

Key Observations :

Actividad Biológica

Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate (EEC) is a synthetic organic compound characterized by a piperidine ring linked to a pyrimidine ring through an ether linkage. The presence of both piperidine and 5-fluoropyrimidine moieties suggests potential applications in medicinal chemistry, particularly in the development of bioactive molecules.

Chemical Structure

The molecular formula of EEC is , with a molecular weight of approximately 269.27 g/mol. The structure features:

- A piperidine ring substituted at the 1-position with an ethyl ester group.

- A pyrimidine ring with a fluorine atom at the 5th position.

The compound can be represented as follows:

The biological activity of EEC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological processes. The fluoropyrimidine moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity.

Pharmacological Profiles

Recent studies have highlighted the potential pharmacological profiles of EEC, particularly in the following areas:

- Anticancer Activity : EEC has shown promising results in inhibiting cancer cell proliferation. For example, compounds similar to EEC demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential .

- Antiviral Activity : Pyrimidine derivatives have been noted for their antiviral properties, particularly against viral strains such as HIV and influenza. EEC's structural features may enhance its efficacy against such pathogens .

Case Studies and Research Findings

- Anticancer Studies : A comparative analysis of EEC with other pyrimidine derivatives revealed that it exhibited superior growth inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming standard treatments like 5-Fluorouracil (5-FU). The selectivity index was notably favorable, suggesting reduced toxicity to normal cells .

- Toxicological Assessments : In vivo studies conducted on murine models indicated that EEC did not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

- Mechanistic Insights : Research indicated that EEC could induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death. This mechanism was corroborated by increased levels of caspase 9 in treated samples compared to controls .

Comparative Analysis with Related Compounds

To understand the unique biological activity of EEC, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Anticancer IC50 (µM) | Antiviral Activity | Toxicity Profile |

|---|---|---|---|---|

| EEC | C12H16FN3O3 | <10 | Moderate | Low |

| Ethyl 3-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate | C12H16BrN3O3 | <15 | Low | Moderate |

| Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate | C12H16ClN3O3 | <20 | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, coupling 5-fluoropyrimidin-2-ol with a piperidine derivative using a base (e.g., NaH) in anhydrous DMF, followed by carbamate protection with ethyl chloroformate. Purification via column chromatography (e.g., 10–40% ethyl acetate/hexanes) is typical, as seen in analogous piperidine carboxylate syntheses .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the fluoropyrimidine moiety. Monitor reaction progress using TLC or LCMS to optimize yield.

Q. How is NMR spectroscopy used to confirm the structure of this compound?

- Methodology : H NMR can confirm substitution patterns. For instance, the piperidine ring protons appear as multiplets between δ 1.5–4.0 ppm, while the fluoropyrimidine protons resonate as distinct singlets (e.g., δ 8.2–8.5 ppm for pyrimidine C-H). F NMR detects the fluorine atom’s environment (e.g., δ -110 to -120 ppm for 5-fluoropyrimidine) .

- Validation : Compare spectral data with analogous compounds, such as tert-butyl piperidine carboxylates, to verify regiochemistry .

Advanced Research Questions

Q. How can the puckering conformation of the piperidine ring be analyzed using Cremer-Pople parameters?

- Methodology : Apply the Cremer-Pople method to X-ray crystallography data. Calculate puckering amplitude () and phase angles (, ) using atomic coordinates. For example, a chair conformation would yield Å and specific phase angles. Software like PLATON or Mercury can automate this analysis .

- Case Study : In similar piperidine derivatives, puckering parameters revealed pseudorotation barriers impacting molecular docking .

Q. What challenges arise when characterizing rotameric mixtures during synthesis?

- Methodology : Rotamers (e.g., from carbamate rotation) complicate NMR interpretation. Use variable-temperature NMR to coalesce signals or employ HRMS for exact mass confirmation. For example, tert-butyl piperidine carboxylates showed rotameric ratios (7:1) in H NMR, resolved by optimizing solvent polarity .

- Advanced Techniques : Dynamic NMR or DFT calculations can model rotational barriers and predict dominant conformers .

Q. How is SHELX employed in refining the crystal structure of this compound?

- Methodology : Use SHELXL for least-squares refinement against high-resolution X-ray data. Define restraints for anisotropic displacement parameters and validate using R-factors (). SHELXE can assist in experimental phasing if heavy atoms are present .

- Validation : Cross-check with CCDC tools to ensure geometric accuracy (e.g., bond lengths ±0.02 Å) and flag outliers using ADDSYM .

Q. What is the role of the 5-fluoropyrimidine moiety in structure-activity relationships (SAR)?

- Methodology : Compare bioactivity of fluorinated vs. non-fluorinated analogs. Fluorine enhances metabolic stability and binding via hydrophobic/electrostatic interactions. For example, in Sphingosine-1-Phosphate transporter inhibitors, fluorinated pyrimidines improved potency by 10-fold in cellular assays .

- SAR Studies : Use molecular docking to map fluorine’s interactions with target residues (e.g., π-stacking with aromatic side chains) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.